Cypridina luciferin

Description

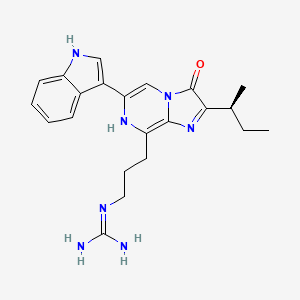

Structure

3D Structure

Properties

CAS No. |

876351-00-7 |

|---|---|

Molecular Formula |

C22H27N7O |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-[3-[2-[(2S)-butan-2-yl]-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine |

InChI |

InChI=1S/C22H27N7O/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25)/t13-/m0/s1 |

InChI Key |

ZWPWSXGBDMGKKS-ZDUSSCGKSA-N |

SMILES |

CCC(C)C1=C(N2C=C(N=C(C2=N1)CCCN=C(N)N)C3=CNC4=CC=CC=C43)O |

Isomeric SMILES |

CC[C@H](C)C1=NC2=C(NC(=CN2C1=O)C3=CNC4=CC=CC=C43)CCCN=C(N)N |

Canonical SMILES |

CCC(C)C1=NC2=C(NC(=CN2C1=O)C3=CNC4=CC=CC=C43)CCCN=C(N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cypridina luciferin |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Cypridina Luciferin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the chemical structure of Cypridina luciferin (B1168401), a key molecule in bioluminescence research. It is intended for an audience with a strong background in chemistry and biochemistry, offering in-depth information on its molecular composition, stereochemistry, and biosynthetic origins.

Core Chemical Identity

Cypridina luciferin, also known by its synonyms Vargulin and Vargula luciferin, is the light-emitting substrate for Cypridina luciferase.[1][2][3][4] Its chemical structure is characterized by a core imidazopyrazinone ring system.[5][6][7] This core is substituted with three key functional groups derived from amino acid precursors.[6][8]

The systematic IUPAC name for the naturally predominant enantiomer is 2-[3-[2-[(2S)-butan-2-yl]-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine.[1][5] The molecule possesses a single chiral center at the sec-butyl moiety, leading to the existence of (S) and (R) enantiomers.[5] The naturally occurring luciferin is primarily the (S)-form.[2][5][9]

Molecular Structure and Functional Groups

The chemical structure of this compound is composed of three main components, each originating from a specific amino acid:

-

Indole Moiety: Derived from L-tryptophan, this group is attached at the C6 position of the imidazopyrazinone core.[1][6][8]

-

sec-Butyl Group: Originating from L-isoleucine, this chiral group is located at the C2 position.[5][6][8][10]

-

Guanidino-propyl Group: Derived from L-arginine, this side chain is attached at the C8 position.[1][6][8]

Table 1: Key Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₇N₇O | [1][3][4] |

| Molecular Weight | 405.5 g/mol | [1][3][9][11] |

| IUPAC Name ((S)-form) | 2-[3-[2-[(2S)-butan-2-yl]-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine | [1][5] |

| Core Structure | Imidazopyrazinone | [5][6][7] |

| Appearance | Red to Brown Solid | [3][4] |

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating process involving the condensation of three amino acids. This pathway highlights the molecular origins of its distinct chemical features.

The biosynthetic pathway can be visualized as follows:

Experimental Protocols: A Note on Characterization

The elucidation of the chemical structure of this compound has historically involved a combination of classical chemical degradation, spectroscopic analysis (including UV-Vis, IR, NMR, and Mass Spectrometry), and ultimately, confirmation through total chemical synthesis.

A generalized workflow for the isolation and characterization of this compound from its natural source, the ostracod Vargula hilgendorfii, is outlined below.

Conclusion

The chemical structure of this compound is a well-defined imidazopyrazinone derivative, assembled from three distinct amino acid building blocks. Its unique structure is fundamental to its role in the bioluminescent system of Cypridina, and a thorough understanding of its chemistry is essential for researchers and professionals working in bioluminescence, bioanalysis, and drug development.

References

- 1. This compound | C22H27N7O | CID 135398684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vargulin - Wikipedia [en.wikipedia.org]

- 3. This compound - Creative Enzymes [creative-enzymes.com]

- 4. creative-enzymes.com [creative-enzymes.com]

- 5. Bioluminescence of (R)-Cypridina Luciferin with Cypridina Luciferase [mdpi.com]

- 6. Buy Cypridinia,Vargula Luciferin dihydrobromide | 23510-45-4 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. BL Web: Chemistry Details [biolum.eemb.ucsb.edu]

- 9. This compound [nanolight.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | TargetMol [targetmol.com]

The Discovery of Cypridina Luciferin: A Technical Chronicle

A comprehensive guide for researchers, scientists, and drug development professionals on the historical journey of the discovery, isolation, and synthesis of Cypridina luciferin (B1168401).

Introduction

The mesmerizing blue light emitted by the ostracod Cypridina hilgendorfii (now Vargula hilgendorfii) has captivated scientists for over a century. This bioluminescence is the result of a chemical reaction involving a substrate, luciferin, and an enzyme, luciferase. The quest to uncover the structure of Cypridina luciferin was a formidable challenge in the field of natural product chemistry, marked by decades of perseverance and culminating in a landmark achievement of isolation, structural elucidation, and total synthesis. This technical guide provides an in-depth historical account of these discoveries, detailing the key experiments, methodologies, and quantitative data that paved the way for our current understanding of this fascinating molecule and its role in bioluminescence.

Early Investigations: The Dawn of Bioluminescence Research

The scientific inquiry into the light-producing components of Cypridina began in the early 20th century. E. Newton Harvey, a pioneer in bioluminescence research, conducted extensive studies on the luciferin-luciferase system of Cypridina. His work established the fundamental principle that the luminescence was an enzymatic reaction requiring luciferin, luciferase, and molecular oxygen. Harvey's early experiments focused on the chemical properties of luciferin, noting its instability and susceptibility to oxidation, which made its isolation a significant hurdle.[1][2] He also observed that the luminescence could be inhibited by light, specifically in the blue to violet range of the spectrum, and correctly deduced that it was the luciferin molecule that was being photo-inactivated.[3][4]

The Breakthrough: Crystallization of a Fleeting Molecule

For decades, the unstable nature of this compound thwarted efforts to purify it to a crystalline form, a crucial step for determining its chemical structure. The breakthrough came in the mid-1950s from the dedicated work of a young Japanese chemist, Osamu Shimomura. Tasked with this challenging project, Shimomura developed a meticulous extraction and purification process from dried Cypridina.[5][6] After numerous attempts with various solvents, he discovered that luciferin could be crystallized from a concentrated solution of hydrochloric acid, a highly unconventional crystallization solvent.[5] This landmark achievement, published in 1957, provided the pure substance necessary for detailed structural analysis.[5][6]

Experimental Protocol: Isolation and Crystallization of this compound (Shimomura, 1957)

The following is a summary of the protocol described by Osamu Shimomura for the isolation and crystallization of this compound.

1. Extraction:

-

Dried and powdered Cypridina hilgendorfii was subjected to continuous extraction with anhydrous benzene (B151609) under reduced pressure to remove fats.

-

The defatted material was then extracted with absolute methanol.

-

The methanolic extract, containing the luciferin, was concentrated under reduced pressure.

2. Purification:

-

The crude extract was dissolved in dilute hydrochloric acid.

-

The acidic solution was washed with ether to remove impurities.

-

Luciferin was then extracted from the aqueous phase into n-butanol.

-

The butanol extract was subjected to a modified Anderson's benzoylation method for further purification. This involved benzoylating the luciferin, extracting the benzoyl derivative, and then hydrolyzing it back to luciferin.

3. Crystallization:

-

The purified luciferin was dissolved in a minimal amount of 3N hydrochloric acid.

-

Upon standing in a refrigerator, yellow-orange needles of luciferin hydrochloride crystallized from the solution.

-

The crystals were collected by filtration, washed with cold acetone, and dried under vacuum.

Unraveling the Molecular Architecture: Structure Elucidation and Synthesis

With crystalline luciferin in hand, the stage was set for determining its molecular structure. This task was undertaken by the research group of Yoshito Kishi and Toshio Goto at Nagoya University in the mid-1960s. Through a combination of classical chemical degradation studies and modern spectroscopic techniques, they pieced together the intricate structure of this novel molecule.

Their investigations, published in a series of papers in 1966, revealed that this compound possesses a unique imidazopyrazinone core, a structure previously unknown in natural products.[7] They identified the constituent parts of the molecule as being derived from L-tryptophan, L-arginine, and L-isoleucine.[5] High-resolution mass spectrometry was instrumental in determining the elemental composition and fragmentation pattern, while nuclear magnetic resonance (NMR) spectroscopy provided crucial information about the connectivity of the atoms.[7]

The definitive proof of the proposed structure came with its total synthesis, also achieved by Kishi, Goto, and their colleagues in 1966.[6][7][8] This synthetic route not only confirmed the structure but also made this once-scarce natural product available for further study. Subsequent improvements to the synthesis were reported in the following years.[9]

Key Structural Features of this compound:

-

Core Structure: An imidazopyrazinone ring system.

-

Amino Acid Precursors: Derived from L-tryptophan, L-arginine, and L-isoleucine.

-

Chirality: A single chiral center at the sec-butyl group derived from L-isoleucine, with the natural form being the (S)-enantiomer.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its bioluminescent reaction.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₇N₇O | [7] |

| Molecular Weight | 405.5 g/mol | [7] |

| Appearance | Yellow-orange crystalline needles | [5] |

| Stereochemistry | (S)-enantiomer | [7] |

Table 1: Physicochemical Properties of this compound.

| Parameter | Value | Conditions | Reference(s) |

| Bioluminescence λmax | 460 - 465 nm | In vitro with Cypridina luciferase | [4][10] |

| Chemiluminescence λmax | ~458 nm | In acetonitrile | [1] |

| Bioluminescence Quantum Yield (Φ) | ~0.30 | In vitro with Cypridina luciferase | [10] |

Table 2: Luminescence Properties of this compound.

The Mechanism of Light Emission: A Chemical Cascade

The bioluminescence of Cypridina is an enzyme-catalyzed chemiluminescent reaction. The process, which has been extensively studied, involves the oxidation of luciferin by molecular oxygen, catalyzed by Cypridina luciferase. This reaction proceeds through a high-energy dioxetanone intermediate. The breakdown of this unstable intermediate releases energy in the form of light, producing the characteristic blue glow, and yields oxyluciferin and carbon dioxide.[4]

Below is a diagram illustrating the key steps in the discovery and characterization of this compound.

Caption: Workflow of the key stages in the discovery of this compound.

The signaling pathway for the bioluminescent reaction is a direct enzymatic process.

Caption: The bioluminescent reaction pathway of this compound.

Conclusion

The discovery of this compound is a testament to the power of persistent scientific inquiry. From the early foundational work of E. Newton Harvey to the crucial crystallization by Osamu Shimomura and the definitive structural elucidation and synthesis by Yoshito Kishi and Toshio Goto, the story of this molecule's discovery is a classic example of progress in natural product chemistry. The availability of synthetic this compound has opened up numerous avenues for research, including its use as a sensitive chemiluminescent probe in various biological assays. The in-depth understanding of its structure and reaction mechanism continues to inspire the development of novel bioluminescent tools for researchers, scientists, and drug development professionals.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. [Synthesis of this compound and related compounds. I. Synthesis of 2-amino-5-(3-indolyl)-pyrazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thoughts on the diversity of convergent evolution of bioluminescence on earth | International Journal of Astrobiology | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. Some Aspects of Guanidine Secondary Metabolites [ouci.dntb.gov.ua]

- 7. Bioluminescence of (R)-Cypridina Luciferin with Cypridina Luciferase [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Article [protein.bio.msu.ru]

An In-depth Technical Guide to Cypridina Luciferin: From Chemical Properties to Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cypridina luciferin (B1168401), a key substrate in bioluminescence research. It details its chemical identity, physicochemical properties, and experimental applications, with a focus on providing practical information for laboratory use.

Chemical Identity: IUPAC Name and Synonyms

Cypridina luciferin is a complex heterocyclic molecule responsible for the blue bioluminescence observed in the marine ostracod Vargula hilgendorfii (formerly Cypridina hilgendorfii). Its unique chemical structure gives rise to its characteristic light-emitting properties.

IUPAC Name: 2-[3-[2-[(2S)-butan-2-yl]-6-(1H-indol-3-yl)-3-oxo-7H-imidazo[2,1-c]pyrazin-8-yl]propyl]guanidine.[1]

This systematic name precisely describes the arrangement of its constituent atoms, including the imidazopyrazinone core, the indole (B1671886) and sec-butyl side chains, and the guanidino group.

Synonyms: For clarity and historical context, this compound is also known by several other names in scientific literature:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₇N₇O | [1][2] |

| Molecular Weight | 405.50 g/mol | [2][3] |

| Appearance | Red to Brown Solid | [4] |

| Emission Maximum (λmax) | 460-465 nm | [5][6] |

| Solubility | Soluble in DMSO.[6] Early studies also report solubility in alcohols, esters, and glacial acetic acid.[7] | |

| Storage | As a powder, stable for 3 years at -20°C and 2 years at 4°C. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[8] Should be protected from light.[9] |

Experimental Protocols

This compound is a versatile tool in various biological assays, primarily due to the high sensitivity of bioluminescence detection. Below are detailed methodologies for common experimental applications.

General Bioluminescence Assay Protocol

This protocol outlines the fundamental steps for measuring the activity of Cypridina luciferase using its luciferin substrate.

Materials:

-

Cell lysate or supernatant containing Cypridina luciferase

-

This compound substrate

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH ~7.5)

-

Luminometer

-

Opaque microplate (white or black)

Procedure:

-

Prepare the Luciferin Working Solution: Dilute the concentrated this compound stock solution to the desired final concentration in the assay buffer. Protect the solution from light.

-

Sample Preparation: Add 10-20 µL of the cell lysate or culture medium containing secreted Cypridina luciferase to the wells of the microplate.

-

Initiate the Reaction: Dispense an equal volume of the luciferin working solution into each well.

-

Measurement: Immediately place the microplate in a luminometer and measure the light output. The signal is typically stable, allowing for a measurement window of several minutes.

Purification of this compound from Vargula hilgendorfii

While synthetic this compound is commercially available, purification from its natural source is also possible. This is a complex biochemical procedure. An early method for partial purification involved the following conceptual steps:

-

Extraction: The dried ostracods are ground and extracted with an organic solvent like methanol (B129727) to solubilize the luciferin.

-

Initial Purification: The crude extract is subjected to a series of solvent partitions to remove lipids and other impurities.

-

Chromatography: Further purification is achieved using column chromatography techniques, such as silica (B1680970) gel or reversed-phase chromatography, to separate the luciferin from other compounds.

-

Crystallization: The purified luciferin can be crystallized to obtain a highly pure solid product.

Note: This is a simplified overview. A detailed, modern protocol would require specialized equipment and expertise in natural product chemistry.

Signaling Pathways and Experimental Workflows

Visualizing the processes involving this compound can aid in understanding its function and application. The following diagrams were created using the DOT language.

Bioluminescence Reaction of this compound

The fundamental process is the enzyme-catalyzed oxidation of luciferin, which results in the emission of light.

General Workflow for a Cypridina Luciferase Reporter Assay

Reporter assays are a common application where the expression of a gene of interest is linked to the production of Cypridina luciferase.

Biosynthesis of this compound

This compound is synthesized in V. hilgendorfii from three amino acid precursors.

References

- 1. Vargulin - Wikipedia [en.wikipedia.org]

- 2. This compound | C22H27N7O | CID 135398684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [nanolight.com]

- 4. creative-enzymes.com [creative-enzymes.com]

- 5. targetingsystems.net [targetingsystems.net]

- 6. caymanchem.com [caymanchem.com]

- 7. STUDIES ON BIOLUMINESCENCE : IX. CHEMICAL NATURE OF this compound AND CYPRIDINA LUCIFERASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | bioactive compound | CAS# 876351-00-7 | InvivoChem [invivochem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

Unveiling the Luminescence: A Technical Guide to Vargulin and Its Synonyms

For Immediate Release

A comprehensive technical guide detailing the alternative names, chemical properties, and biological functions of Vargulin and Vargula luciferin (B1168401) has been compiled for researchers, scientists, and professionals in drug development. This document provides a centralized resource for understanding this key bioluminescent compound.

Vargulin, a luciferin found in the ostracod Vargula hilgendorfii (previously known as Cypridina hilgendorfii), is a molecule of significant interest in various biotechnological applications due to its bright, ATP-independent light emission.[1][2] The interchangeability of names in scientific literature can often lead to confusion. This guide aims to clarify the nomenclature and provide a solid foundation for further research and development.

A Rose by Any Other Name: The Nomenclature of a Bioluminescent Molecule

The compound of interest is known by several names, often used interchangeably in scientific publications. Understanding these synonyms is crucial for comprehensive literature searches and clear scientific communication. "Vargulin" and "Vargula luciferin" are essentially synonyms for the same molecule, which is also widely referred to as "Cypridina luciferin".[3][4][5][6][7][8] This naming crossover stems from the reclassification of the source organism.[1]

Below is a table summarizing the primary alternative names and chemical identifiers for this luciferin.

| Common Name/Synonym | Chemical/Systematic Name | Primary Organism |

| Vargulin | 2-[3-[2-[(2S)-butan-2-yl]-6-(1H-indol-3-yl)-3-oxo-7H-imidazo[2,1-c]pyrazin-8-yl]propyl]guanidine | Vargula hilgendorfii |

| Vargula luciferin | 2-[3-[2-[(2S)-butan-2-yl]-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine[5] | Vargula hilgendorfii[3][4][8] |

| This compound | (S)-Cypridina luciferin[5] | Cypridina hilgendorfii (former name)[3][4][5][7][8] |

| Cypridinid luciferin | ||

| Luciferin (vargula) | ||

| Cypridina hilgendorfi Luciferin |

Note: The IUPAC names provided in different sources show slight variations, which may be due to different tautomeric forms or naming conventions.

Physicochemical and Bioluminescent Properties

Vargulin is oxidized by the enzyme Vargula luciferase (EC 1.13.12.6), a 62 kDa protein, to produce a strong blue light with a maximum emission wavelength of approximately 462 nm.[3][6] A key feature of this system is that the bioluminescent reaction does not require adenosine (B11128) triphosphate (ATP), distinguishing it from other well-known luciferin-luciferase systems like that of the firefly.[6] The biosynthesis of Vargulin is understood to originate from three amino acid precursors: tryptophan, isoleucine, and arginine.[3][6]

| Property | Value |

| Molecular Formula | C22H27N7O[3][5][8] |

| Molar Mass | 405.506 g·mol−1[3] |

| Maximum Emission Wavelength | ~462 nm[3][6] |

| Enzyme | Vargula luciferase (Cypridina-type luciferase)[3][9] |

| Enzyme EC Number | 1.13.12.6[6][9] |

Experimental Protocols: A Brief Overview

The unique properties of the Vargulin-Vargula luciferase system have led to its adoption in a variety of biotechnological assays. A common application is in reporter gene assays, where the luciferase gene is genetically introduced into cells to monitor gene expression.[4][6] Due to its secreted nature, Vargula luciferase activity can often be measured from the cell culture supernatant without the need for cell lysis.[2]

General Protocol for a Vargula Luciferase Assay:

-

Sample Collection: Collect a small volume (e.g., 5-20 µL) of the cell culture supernatant or cell lysate.[2]

-

Reagent Preparation: Prepare a working solution of the Vargula luciferase assay reagent containing Vargulin.

-

Measurement: In a luminometer, combine the sample with the assay reagent. For luminometers with injectors, the reagent can be automatically injected.[2]

-

Data Acquisition: Measure the light output, which is proportional to the amount of Vargula luciferase present in the sample.

Bioluminescent Pathway and Experimental Workflow

The core of the Vargulin-based bioluminescence is the enzyme-catalyzed oxidation of the luciferin. This process involves a dioxetanone intermediate, the breakdown of which releases energy in the form of light.[4][6]

Caption: The enzymatic pathway of Vargulin bioluminescence.

The workflow for a typical reporter gene assay using the Vargula luciferase system is a straightforward process that leverages the secreted nature of the enzyme.

Caption: A typical workflow for a secreted Vargula luciferase reporter gene assay.

References

- 1. goldbio.com [goldbio.com]

- 2. targetingsystems.net [targetingsystems.net]

- 3. Vargulin - Wikipedia [en.wikipedia.org]

- 4. Expression of a soluble truncated Vargula luciferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C22H27N7O | CID 135398684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Cypridinia,Vargula Luciferin dihydrobromide | 23510-45-4 [smolecule.com]

- 7. This compound [nanolight.com]

- 8. creative-enzymes.com [creative-enzymes.com]

- 9. uniprot.org [uniprot.org]

The Unfolding Pathway of Light: A Technical Guide to Cypridina Luciferin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the biosynthetic pathway of Cypridina luciferin (B1168401), a key molecule in marine bioluminescence. While the complete enzymatic machinery remains an active area of research, significant strides have been made in identifying the foundational building blocks and proposing a logical reaction sequence. This document consolidates the current understanding, presenting key quantitative data, detailed experimental methodologies, and visual representations of the proposed biosynthetic route.

Core Principles: The Amino Acid Origin of a Luminescent Molecule

The biosynthesis of Cypridina luciferin, also known as Vargula luciferin, is a fascinating example of how organisms construct complex natural products from simple metabolic precursors. It has been conclusively demonstrated through isotope labeling experiments that this intricate molecule is assembled from three specific L-amino acids: L-tryptophan, L-arginine, and L-isoleucine.[1][2] These studies, pioneered by researchers such as Kato and Oba, have laid the groundwork for our current understanding of this de novo synthesis pathway in the marine ostracod Vargula hilgendorfii.[1][2]

While the precise enzymatic players and the exact sequence of intermediate transformations are yet to be fully elucidated, a prevailing hypothesis suggests the formation of a tripeptide intermediate. This precursor is then thought to undergo a series of cyclization and dehydration reactions to form the characteristic imidazopyrazinone core of the luciferin molecule.

Quantitative Analysis of Precursor Incorporation

Feeding experiments utilizing stable isotope-labeled amino acids have been instrumental in confirming the biosynthetic origins of this compound. These studies involve introducing labeled precursors into the diet of Vargula hilgendorfii and subsequently analyzing the luciferin produced for the incorporation of the isotopes. The primary analytical technique for this analysis is Liquid Chromatography-Electrospray Ionization-Time of Flight Mass Spectrometry (LC/ESI-TOF-MS), which allows for the precise determination of molecular mass and, consequently, the detection of incorporated isotopes.

| Labeled Precursor Amino Acid | Isotope Used | Observed Incorporation into this compound | Reference |

| L-Tryptophan | Deuterium (d5) | Confirmed | (Kato et al., 2004) |

| L-Arginine | Carbon-13 (¹³C) | Confirmed | (Oba et al.) |

| L-Isoleucine | Carbon-13 (¹³C) | Confirmed | (Oba et al.) |

Note: Specific quantitative incorporation rates are often experiment-dependent and are not consistently reported in publicly available literature. The data confirms the qualitative incorporation of these precursors.

Experimental Protocols: Elucidating the Biosynthetic Pathway

The following protocols provide a generalized framework for the key experiments used to identify the precursors of this compound. These are based on the methodologies described in the foundational research in this field.

Protocol 1: Stable Isotope Labeling and Feeding of Vargula hilgendorfii

Objective: To introduce stable isotope-labeled amino acids into the diet of Vargula hilgendorfii for incorporation into newly synthesized luciferin.

Materials:

-

Live specimens of Vargula hilgendorfii

-

Seawater aquarium with appropriate aeration and temperature control

-

Stable isotope-labeled L-tryptophan (e.g., L-tryptophan-d5)

-

Stable isotope-labeled L-arginine (e.g., L-arginine-¹³C₆)

-

Stable isotope-labeled L-isoleucine (e.g., L-isoleucine-¹³C₆)

-

Fish-based food source (e.g., dried anchovy)

-

Microbalance

-

Mortar and pestle

Procedure:

-

Prepare a stock solution of each labeled amino acid in a suitable solvent (e.g., sterile seawater).

-

Grind the fish-based food source into a fine powder using a mortar and pestle.

-

Incorporate a known amount of the labeled amino acid stock solution into the powdered food to create a labeled diet. The concentration of the labeled amino acid should be carefully calculated.

-

Air-dry the labeled diet to a suitable consistency for feeding.

-

House the Vargula hilgendorfii specimens in the seawater aquarium and acclimate them to the laboratory conditions.

-

Provide the ostracods with the labeled diet over a specified period (e.g., several days to a week), ensuring regular feeding intervals.

-

After the feeding period, collect the ostracods for luciferin extraction.

Protocol 2: Extraction and Purification of this compound

Objective: To extract and purify luciferin from Vargula hilgendorfii specimens for mass spectrometry analysis.

Materials:

-

Collected Vargula hilgendorfii specimens from the feeding experiment

-

Methanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Trifluoroacetic acid (TFA)

-

Deionized water

Procedure:

-

Homogenize the collected ostracods in methanol.

-

Centrifuge the homogenate to pellet the solid debris.

-

Collect the supernatant containing the luciferin extract.

-

Concentrate the supernatant using a rotary evaporator.

-

Redissolve the concentrated extract in a suitable mobile phase for HPLC.

-

Purify the luciferin using HPLC. A typical mobile phase system would be a gradient of acetonitrile in water with 0.1% TFA.

-

Collect the fractions corresponding to the luciferin peak, which can be identified by its characteristic retention time and UV-Vis absorbance spectrum.

-

Lyophilize the purified luciferin fractions.

Protocol 3: LC/ESI-TOF-MS Analysis of Labeled Luciferin

Objective: To determine the mass of the purified luciferin and confirm the incorporation of stable isotopes.

Materials:

-

Purified luciferin sample

-

LC/ESI-TOF-MS system

-

Appropriate solvents for the mobile phase (e.g., acetonitrile, water, formic acid)

Procedure:

-

Dissolve the purified luciferin in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC system for separation.

-

The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire mass spectra in the positive ion mode.

-

Analyze the resulting mass spectra to determine the molecular weight of the luciferin.

-

Compare the mass of the luciferin from the feeding experiment with the mass of unlabeled, standard this compound. An increase in mass corresponding to the incorporated isotopes confirms the biosynthetic pathway.

Visualizing the Pathway and Experimental Workflow

To provide a clearer understanding of the proposed biosynthetic pathway and the experimental procedures, the following diagrams have been generated using the DOT language.

Future Directions and Unanswered Questions

While the foundational precursors of this compound are now well-established, the intricate enzymatic steps that orchestrate its assembly remain a "black box." Future research will undoubtedly focus on identifying and characterizing the specific enzymes responsible for:

-

The formation of the initial tripeptide intermediate.

-

The catalysis of the cyclization and dehydration reactions that form the imidazopyrazinone core.

-

The regulation of the overall biosynthetic pathway.

The elucidation of these enzymatic steps will not only provide a complete picture of this fascinating natural process but could also open new avenues for the biotechnological production of this compound and its analogs for applications in diagnostics, bio-imaging, and drug discovery. The continued application of advanced analytical techniques, coupled with genetic and proteomic approaches, will be crucial in finally illuminating the complete pathway of this molecule of light.

References

An In-depth Technical Guide to the Chemical Properties and Molecular Weight of Cypridina Luciferin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular weight, and relevant experimental methodologies for Cypridina luciferin (B1168401). The information is intended to support research and development activities involving this unique bioluminescent molecule.

Core Chemical and Physical Properties

Cypridina luciferin, also known as Vargulin, is the substrate for the enzyme Cypridina luciferase, which together mediate a bright, blue-light-emitting reaction.[1] The key quantitative data for this molecule are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₇N₇O | [2][3][4][5] |

| Molecular Weight | 405.5 g/mol | [2][3][4][5][6] |

| Exact Mass | 405.22770851 Da | [5][7] |

| Appearance | Red to Brown Solid | [3][4] |

| CAS Number | 7273-34-9, 876351-00-7 | [3][4][5][8] |

| IUPAC Name | 2-[3-[2-[(2S)-butan-2-yl]-6-(1H-indol-3-yl)-3-oxo-7H-imidazo[2,1-c]pyrazin-8-yl]propyl]guanidine | [2][5] |

| Synonyms | Vargulin, Vargula Luciferin, Cypridina hilgendorfii Luciferin | [3][4][5][6] |

| Emission Maximum (λmax) | ~462 nm (in aqueous buffer) | [1][2][3][4] |

| Quantum Yield (Φ) | 0.31 (in H₂O), 0.33 (in 99% D₂O) | [9] |

| Solubility | Soluble in DMSO | [6] |

Bioluminescent Reaction Pathway

The bioluminescence of this compound is an oxidative process catalyzed by Cypridina luciferase. In the presence of molecular oxygen, the luciferase catalyzes the oxidation of luciferin to produce an electronically excited oxyluciferin, which then decays to its ground state, releasing energy in the form of blue light.[1]

Caption: The bioluminescent reaction pathway of this compound.

Experimental Protocols

This section details key experimental methodologies for the study of this compound.

Extraction and Purification from Natural Sources

Historically, this compound was extracted from the dried ostracod, Vargula hilgendorfii. Modern research predominantly utilizes commercially available synthetic luciferin due to the complexities of natural extraction. The classical methods, while not detailed here as step-by-step protocols, generally involved the following stages:

-

De-fatting: The dried and powdered ostracods were first de-fatted using organic solvents such as benzene.[8]

-

Extraction: The luciferin was then extracted from the solid material using either boiling 0.1 M NaCl with 10% ethanol (B145695) or, more commonly, methanol.[1][8]

-

Purification: Early purification techniques included Anderson's benzoylation method followed by partition chromatography on a cellulose (B213188) powder column to yield crystalline luciferin.[8][10]

Chemical Synthesis

The total chemical synthesis of this compound has been accomplished, confirming its molecular structure.[7] The biosynthesis of this molecule in ostracods proceeds from three amino acid precursors: L-tryptophan, L-isoleucine, and L-arginine.[1][11] Synthetic routes often mimic this biosynthetic pathway. While detailed, step-by-step synthetic protocols are beyond the scope of this guide and are often proprietary or published in specialized chemical synthesis literature, the general approach involves the condensation of key precursors to form the imidazopyrazinone core, followed by the addition of the side chains derived from the aforementioned amino acids.

Chiral HPLC Analysis

This compound possesses a chiral center, and analysis of its enantiomeric composition is crucial. The following is a representative protocol for chiral HPLC analysis.[4]

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

-

Column: A chiral stationary phase column, for example, a CHIRALCEL OZ-RH (4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: An appropriate solvent system to achieve separation of the (R)- and (S)-enantiomers.

-

Detection:

-

Procedure:

-

Prepare a standard solution of racemic or enantiomerically pure this compound in a suitable solvent (e.g., methanol).

-

Inject the sample onto the chiral column.

-

Elute with the mobile phase at a constant flow rate.

-

Monitor the eluent using the fluorescence detector set to the specified wavelengths.

-

The retention times of the (R)- and (S)-enantiomers will differ, allowing for their separation and quantification.

-

Bioluminescence Measurement

The following protocols are for the quantitative measurement of this compound's bioluminescence.

Protocol for Luminometers without Injectors:

-

Reagent Preparation:

-

Thaw the Cypridina luciferase assay buffer to room temperature, protecting it from light.

-

Prepare the working assay solution by diluting the concentrated this compound substrate into the assay buffer.

-

Incubate the working solution at room temperature for 30 minutes, protected from light.[2]

-

-

Measurement:

-

Pipette 5-20 µL of the sample containing Cypridina luciferase into a 96-well white opaque plate.

-

Add 50 µL of the prepared working assay solution to the well.

-

Immediately place the plate in the luminometer and measure the light output for 2-10 seconds.[2]

-

Protocol for Luminometers with Injectors:

-

Reagent Preparation: Prepare the working assay solution as described above.

-

Measurement:

-

Pipette 5-20 µL of the sample into the wells of a 96-well plate.

-

Place the plate in the luminometer.

-

Program the injector to dispense 50 µL of the working assay solution into each well, followed by immediate measurement of the light output for 2-10 seconds.

-

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for research involving this compound.

Caption: A generalized experimental workflow for this compound research.

References

- 1. Synthesis of this compound and Related Compounds. IX. : Synthesis of Oxyluciferin [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 4. Synthesis of this compound and Related Compounds. I. : Synthesis of 2-Amino-5- (3-indolyl) -pyrazine [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. (PDF) Synthesis of this compound and Related [research.amanote.com]

- 9. targetingsystems.net [targetingsystems.net]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of biotinylated cypridina luciferase and its use in bioluminescent enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Glow: A Technical Guide to the Mechanism of Cypridina Luciferin Bioluminescence

For Immediate Release

This technical guide provides an in-depth exploration of the core mechanism behind Cypridina luciferin (B1168401) bioluminescence, a phenomenon of significant interest to researchers, scientists, and drug development professionals. Through a detailed examination of the underlying biochemistry, experimental protocols, and quantitative data, this document serves as a comprehensive resource for understanding and harnessing this unique light-emitting system.

The Core Mechanism: A Symphony of Molecules

The bioluminescence of the marine ostracod, Cypridina hilgendorfii (also known as Vargula hilgendorfii), is a captivating example of efficient light production in nature. The process is a classic enzyme-substrate reaction involving three key components: Cypridina luciferin, Cypridina luciferase, and molecular oxygen.[1][2] The reaction culminates in the emission of a bright blue light with a maximum wavelength of approximately 460-463 nm.[3][4]

The fundamental reaction involves the luciferase-catalyzed oxidation of luciferin.[1] This process proceeds through a high-energy dioxetanone intermediate.[2] The subsequent decomposition of this unstable intermediate leads to the formation of an excited-state oxyluciferin molecule, which then decays to its ground state, releasing energy in the form of a photon.[2] The overall quantum yield of this reaction is remarkably high, reported to be between 0.28 and 0.31, indicating a highly efficient conversion of chemical energy into light.[2][5]

This compound, the light-emitting substrate, is an imidazopyrazinone derivative biosynthesized from three amino acids: L-tryptophan, L-arginine, and L-isoleucine.[6][7] The enzyme responsible for catalyzing this reaction, Cypridina luciferase, is a protein with a molecular weight of approximately 62 kDa.[8]

Quantitative Insights into the Bioluminescent Reaction

The efficiency and kinetics of the Cypridina bioluminescence system have been the subject of numerous studies. The following tables summarize key quantitative data to provide a comparative overview for researchers.

| Parameter | Value | Reference |

| Emission Maximum (λmax) | 460 - 463 nm | [3][4] |

| Quantum Yield (Φ) | 0.28 - 0.31 | [2][5] |

| Luciferase Molecular Weight | ~62 kDa | [8] |

Table 1: Key Physicochemical Properties of the Cypridina Bioluminescence System

Recent investigations into the stereospecificity of the enzyme have revealed differences in its interaction with the enantiomers of this compound.

| Substrate | Apparent Michaelis Constant (Km) | Notes | Reference |

| (R)-Cypridina Luciferin | ~3-fold lower than (S)-CypL | Higher affinity for the enzyme | [9] |

| (S)-Cypridina Luciferin | - | The naturally occurring enantiomer | [9] |

Table 2: Kinetic Parameters of Cypridina Luciferase with Luciferin Enantiomers

Experimental Protocols: A Guide to Studying Cypridina Bioluminescence

Reproducible and accurate experimental design is paramount in scientific research. This section provides detailed methodologies for key experiments related to the study of this compound bioluminescence.

Purification of Recombinant Cypridina Luciferase

Recombinant Cypridina luciferase can be expressed in various systems, including yeast, insect cells, and mammalian cells.[10][11] A general purification protocol is as follows:

-

Cell Lysis: Transfected cells are harvested and lysed using a suitable lysis buffer (e.g., 5X Cell Lysis Reagent).[1]

-

Clarification: The cell lysate is centrifuged to remove cellular debris.

-

Affinity Chromatography: If the recombinant luciferase is tagged (e.g., with a His-tag or FLAG-tag), affinity chromatography is a highly effective purification step. The clarified lysate is passed through a column containing the appropriate affinity resin.

-

Elution: The bound luciferase is eluted from the column using a specific eluting agent (e.g., imidazole (B134444) for His-tagged proteins).

-

Buffer Exchange: The purified luciferase is then buffer-exchanged into a suitable storage buffer using dialysis or a desalting column.

-

Purity Analysis: The purity of the final protein is assessed using SDS-PAGE.

Synthesis and Purification of this compound

The chemical synthesis of this compound has been achieved and is a crucial aspect for researchers who do not have access to the natural product. While the full synthetic route is complex and beyond the scope of this guide, the final purification steps are critical for obtaining a high-purity compound.

-

Crude Product Precipitation: The crude synthetic product is often precipitated from the reaction mixture.

-

Chromatographic Purification: The crude luciferin is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC). Chiral HPLC can be employed to separate the (R) and (S) enantiomers.[9]

-

Solvent Removal: The solvent from the purified fractions is removed under reduced pressure.

-

Storage: The purified luciferin is stored as a lyophilized powder at -20°C or below, protected from light and moisture.[12]

Cypridina Luciferase Activity Assay

The activity of Cypridina luciferase is typically measured using a luminometer. Both flash-type and glow-type assays are commercially available.

Materials:

-

Purified Cypridina luciferase or cell lysate/supernatant containing the enzyme.

-

This compound substrate solution.

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a specific pH).

-

Luminometer.

-

Opaque microplates (white or black).

Protocol (General):

-

Reagent Preparation: Prepare the this compound working solution in the assay buffer according to the manufacturer's instructions. Protect the solution from light.[12]

-

Sample Preparation: Pipette the luciferase-containing sample (e.g., 5-20 µL) into the wells of the microplate.[12][13]

-

Initiation of Reaction:

-

For luminometers with injectors: Program the luminometer to inject a specific volume of the luciferin working solution (e.g., 50 µL) into each well and immediately measure the light output.[12][13]

-

For luminometers without injectors: Manually add the luciferin working solution to each well and immediately place the plate in the luminometer to measure the light emission.[12][13]

-

-

Data Acquisition: The light output is measured as relative light units (RLU). The integration time can be set from 2 to 10 seconds.[12][13]

Visualizing the Mechanism and Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the core reaction pathway and a typical experimental workflow.

References

- 1. targetingsystems.net [targetingsystems.net]

- 2. ç¾åº¦æåº [word.baidu.com]

- 3. targetingsystems.net [targetingsystems.net]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. FURTHER STUDIES ON THE INHIBITION OF CYPRIDINA LUMINESCENCE BY LIGHT, WITH SOME OBSERVATIONS ON METHYLENE BLUE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Exploration of Bioluminescence Systems, Mechanisms, and Advanced Assays for Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cypridina Luciferase Assays and Vectors | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Bioluminescence of (R)-Cypridina Luciferin with Cypridina Luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of biotinylated cypridina luciferase and its use in bioluminescent enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Host-Dependent Producibility of Recombinant Cypridina noctiluca Luciferase With Glycosylation Defects [frontiersin.org]

- 12. neb.com [neb.com]

- 13. neb.com [neb.com]

Unveiling the Blue Luminescence: A Technical Guide to the Light Emission Spectrum of Cypridina Luciferin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the light emission properties of Cypridina luciferin (B1168401), a key molecule in bioluminescence research. We delve into the quantitative characteristics of its emission spectrum, detail the experimental protocols for its analysis, and illustrate the underlying biochemical pathway that leads to its characteristic blue light. This document is intended to serve as a comprehensive resource for researchers leveraging Cypridina bioluminescence in their work, from fundamental studies to applications in drug development.

Core Principles of Cypridina Bioluminescence

The bioluminescence of the marine ostracod Cypridina hilgendorfii is a classic example of a luciferin-luciferase reaction. Cypridina luciferin, a complex imidazopyrazinone derivative, serves as the substrate for the enzyme Cypridina luciferase. In the presence of molecular oxygen, the luciferase catalyzes the oxidation of the luciferin, leading to the formation of an excited-state oxyluciferin molecule. As this molecule relaxes to its ground state, it releases energy in the form of visible light, producing a characteristic blue emission. The efficiency and spectral properties of this light emission are highly dependent on the molecular microenvironment.

Quantitative Analysis of the Emission Spectrum

The light emission from the this compound-luciferase reaction is characterized by several key quantitative parameters. These values are crucial for the accurate interpretation of experimental results and for the design of sensitive bioassays.

| Parameter | Value | Conditions | Reference |

| Peak Emission Wavelength (λmax) | 458 nm | In the presence of Cypridina luciferase (Cluc) | [1][2] |

| 464 nm | (S)-Cypridina luciferin with recombinant Cypridina luciferase | [3] | |

| 466 nm | (R)-Cypridina luciferin with recombinant Cypridina luciferase | [3] | |

| 488 nm | In the presence of SARS-CoV-2 S proteins | [1][2] | |

| 518 nm | In acetonitrile | [1][2] | |

| Bioluminescence Quantum Yield (ΦBL) | 0.30 (30%) | Native this compound/luciferase system | [1] |

| 0.28 | This compound-luciferase reaction | [4] | |

| Full Width at Half Maximum (FWHM) | 87 nm | In the presence of Cypridina luciferase (Cluc) | [1] |

| 122 nm | In the presence of monomeric SARS-CoV-2 S protein | [1] | |

| 107 nm | In the presence of trimeric SARS-CoV-2 S protein | [1] | |

| 118 nm | In acetonitrile | [1] |

The variation in the peak emission wavelength and the full width at half maximum under different conditions highlights the sensitivity of the emitting species, the excited oxyluciferin, to its immediate chemical environment.[1][2] Factors such as the polarity, basicity, and hydrophobicity of the reaction site can influence the energy levels of the excited state and thus the color of the emitted light.[1]

Experimental Protocols

Accurate measurement of the this compound light emission spectrum is fundamental to its application. Below are generalized methodologies for key experiments, synthesized from common research practices.

Measurement of Bioluminescence Emission Spectrum

This protocol outlines the steps to determine the spectral characteristics of the light produced in the this compound-luciferase reaction.

Materials:

-

This compound

-

Cypridina luciferase (recombinant or native)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Spectrofluorometer or a luminometer with spectral scanning capabilities

-

Cuvettes suitable for luminescence measurements

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or DMSO) and a stock solution of Cypridina luciferase in assay buffer. Determine the concentration of each stock solution accurately.

-

Reaction Mixture: In a luminescence-compatible cuvette, prepare the reaction mixture by adding the assay buffer and the Cypridina luciferase solution. The final concentration of the enzyme should be optimized for the specific instrument and experimental goals.

-

Initiation of Reaction: To initiate the bioluminescent reaction, inject the this compound stock solution into the cuvette containing the buffer and luciferase. Ensure rapid and thorough mixing.

-

Spectral Measurement: Immediately after injection, begin the spectral scan using the spectrofluorometer or luminometer. The instrument should be set to measure emission intensity across a range of wavelengths, typically from 400 nm to 600 nm.

-

Data Analysis: The resulting data will be a plot of light intensity versus wavelength. The peak emission wavelength (λmax) is the wavelength at which the highest intensity is recorded. The full width at half maximum (FWHM) can also be determined from this spectrum.

Determination of Bioluminescence Quantum Yield

The quantum yield is a measure of the efficiency of the bioluminescent reaction. It is defined as the ratio of the number of photons emitted to the number of luciferin molecules reacted.

Materials:

-

This compound of known concentration

-

Cypridina luciferase

-

Luminometer calibrated for absolute photon counting

-

A standard light source of known intensity (for calibration)

-

Reaction buffer

Procedure:

-

Instrument Calibration: Calibrate the luminometer using a standard light source to convert relative light units (RLU) to absolute photon counts.

-

Reaction Setup: Prepare a reaction mixture containing a known, limiting amount of this compound and an excess of Cypridina luciferase in the reaction buffer.

-

Luminescence Measurement: Initiate the reaction and measure the total light emission over time until the reaction is complete. The integrated light emission will give the total number of photons produced.

-

Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (Total number of photons emitted) / (Initial number of luciferin molecules)

Bioluminescence Reaction Pathway

The enzymatic reaction of this compound is a multi-step process involving oxidation and the formation of a high-energy intermediate. The following diagram illustrates the key steps leading to light emission.

References

An In-depth Technical Guide to the Enantiomers of Cypridina Luciferin and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cypridina luciferin (B1168401) (CypL), the substrate for the bioluminescent enzyme Cypridina luciferase (CypLase), is a chiral molecule existing as two enantiomers: (S)-Cypridina luciferin and (R)-Cypridina luciferin. This difference arises from a single chiral center within its sec-butyl group.[1][2] Historically, the natural luciferin was identified as the (S)-enantiomer, which is biosynthesized from L-amino acids.[3][4] For a long time, the activity of the (R)-enantiomer remained uninvestigated. Recent studies have now demonstrated that while the (S)-enantiomer is significantly more efficient in light production, the (R)-enantiomer also functions as a substrate for CypLase, albeit with markedly different kinetics.[2][5] This guide provides a comprehensive overview of the synthesis, purification, and comparative activity of both CypL enantiomers, presenting key quantitative data and detailed experimental methodologies.

Chemical Structures and Stereochemistry

Cypridina luciferin, chemically named 2-[3-[2-[(2S)-butan-2-yl]-3-hydroxy-6-(1H-indol-3-yl)imidazo[2,1-c]pyrazin-8-yl]propyl]guanidine, possesses a chiral center at the C-2 position of the sec-butyl moiety.[1] The two resulting enantiomers are designated as (S)-CypL and (R)-CypL.

-

(S)-Cypridina luciferin: The naturally occurring enantiomer.[1]

-

(R)-Cypridina luciferin: The non-natural enantiomer.

Quantitative Data Summary

The biological activity of the two enantiomers of this compound has been quantitatively assessed, revealing significant differences in their interaction with Cypridina luciferase. The data is summarized below.

Table 1: Comparative Light Yield of this compound Forms

| Luciferin Form | Relative Light Yield (Compared to Racemic Mixture) | Reference |

| (S)-Cypridina luciferin | ~160% - 170% | [3][4] |

| Racemic this compound | 100% | [3] |

Table 2: Luminescence Intensity and Kinetic Parameters of (S)- and (R)-CypL with Cypridina Luciferase

| Parameter | (S)-Cypridina luciferin | (R)-Cypridina luciferin | Reference |

| Maximum Luminescence Intensity | ~10-fold higher than (R)-CypL | ~10-fold lower than (S)-CypL | [2][5] |

| Michaelis Constant (Km) | ~3-fold higher than (R)-CypL | ~3-fold lower than (R)-CypL | [2][5] |

| Enzyme Turnover Rate | Higher | Slower than (S)-CypL | [2] |

Note: A lower Km value for (R)-CypL suggests a higher binding affinity of the enzyme for this enantiomer compared to the (S)-enantiomer.

Experimental Protocols

This section details the methodologies employed for the separation of this compound enantiomers and the subsequent analysis of their bioluminescent activity.

Chiral Separation of this compound Enantiomers

The separation of (R)- and (S)-CypL from a racemic mixture is critical for studying their individual activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.

Protocol: Chiral HPLC Separation [5]

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector.

-

Chiral Column: CHIRALCEL OZ-RH (4.6 mm internal diameter x 150 mm length, 5 µm particle size).

-

Mobile Phase: A suitable mixture of solvents, such as acetonitrile (B52724) and water, to achieve separation. The exact gradient and composition must be optimized.

-

Flow Rate: A typical flow rate is maintained (e.g., 0.5-1.0 mL/min).

-

Detection:

-

Excitation Wavelength: 430 nm

-

Emission Wavelength: 570 nm

-

-

Procedure: a. Dissolve the racemic mixture of this compound in an appropriate solvent (e.g., methanol). b. Inject the sample onto the chiral column. c. Elute the enantiomers using the optimized mobile phase. d. Collect the separated fractions corresponding to the (R)- and (S)-enantiomers based on their distinct retention times. e. Confirm the identity and purity of the separated enantiomers.

In Vitro Bioluminescence Assay

This protocol is designed to measure and compare the light output from the reaction of each luciferin enantiomer with recombinant Cypridina luciferase.

Protocol: Luminescence Measurement [1][5]

-

Reagents and Materials:

-

Purified (S)-Cypridina luciferin and (R)-Cypridina luciferin stocks of known concentration.

-

Recombinant Cypridina luciferase (CypLase) solution (e.g., 0.5 ng per reaction).[1]

-

Assay Buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a physiological pH).

-

Luminometer capable of kinetic measurements.

-

Opaque microplates (e.g., 96-well white or black plates).[6][7]

-

-

Procedure: a. Prepare serial dilutions of each luciferin enantiomer in the assay buffer. b. Pipette a defined volume of the luciferin solution into the wells of the microplate (e.g., 4.05 ng or 40.5 ng).[1] c. Program the luminometer to inject the CypLase solution and immediately begin measuring light emission. Set the integration time for 2-10 seconds.[6] d. Initiate the reaction by injecting the CypLase solution into each well. e. Record the luminescence signal over a defined period (e.g., 120 minutes) to capture both the peak intensity and the decay kinetics.[1] f. Determine the maximum luminescence intensity (Imax) and the total light yield for each enantiomer.

Enzyme Kinetic Analysis

To determine the Michaelis constant (Km) and understand the enzyme's affinity and turnover for each enantiomer, a kinetic analysis is performed.

Protocol: Kinetic Parameter Determination [2]

-

Procedure: a. Perform the in vitro bioluminescence assay as described in section 4.2 using a range of substrate (luciferin enantiomer) concentrations. b. Measure the initial velocity (rate of light production) of the reaction at each substrate concentration. c. Plot the initial reaction velocity against the substrate concentration. d. Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax values for each enantiomer.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Caption: Bioluminescence pathways for (S)- and (R)-CypL.

Caption: Workflow for separating and analyzing CypL enantiomers.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioluminescence of (R)-Cypridina Luciferin with Cypridina Luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. neb.com [neb.com]

- 7. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Core Characteristics of Cypridina Luciferase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypridina luciferase (CLuc), sourced from the marine ostracod Vargula hilgendorfii (previously Cypridina hilgendorfii), is a secreted enzyme renowned for its bright, ATP-independent bioluminescence. Its unique properties, including high stability and a distinct substrate, make it an invaluable tool in a myriad of research and drug development applications, from reporter gene assays to in vivo imaging. This technical guide provides a comprehensive overview of the core characteristics of Cypridina luciferase, with a focus on its biochemical properties, kinetic parameters, and the methodologies used for its characterization.

Biochemical and Physical Properties

Cypridina luciferase is a monomeric protein with a molecular weight of approximately 62 kDa, composed of 555 amino acids.[1] A key characteristic of this enzyme is its natural secretion from cells, facilitated by a native signal peptide.[2] This allows for the non-destructive analysis of reporter gene expression by sampling the cell culture medium, leaving the cells intact for further experimentation. The enzyme is also noted for its high stability, containing 17 disulfide bonds, which contributes to its robust nature compared to other luciferases like that of the firefly.

The bioluminescent reaction catalyzed by Cypridina luciferase involves the oxidation of its specific substrate, vargulin (also known as Cypridina luciferin), in the presence of molecular oxygen. This reaction produces a characteristic blue light with an emission maximum ranging from 460 to 463 nm.[2][3] A significant advantage of this system is that it does not require adenosine (B11128) triphosphate (ATP) or any other cofactors for its activity.[2]

| Property | Value | References |

| Source Organism | Vargula hilgendorfii (formerly Cypridina hilgendorfii) | [2] |

| Molecular Weight | ~62 kDa | [1] |

| Amino Acid Residues | 555 | [1] |

| Substrate | Vargulin (this compound) | [2] |

| Emission Maximum | 460 - 463 nm | [2][3] |

| Cofactor Requirement | None (ATP-independent) | [2] |

| Cellular Localization | Secreted | [2] |

| Structure | 17 disulfide bonds |

Enzyme Kinetics and Catalytic Efficiency

The kinetic parameters of Cypridina luciferase have been investigated, particularly concerning its interaction with the two enantiomers of its substrate, vargulin. The natural substrate is the (S)-form of vargulin. The enzyme can also utilize the (R)-form, albeit with a lower turnover rate.

| Kinetic Parameter | (S)-Vargulin (Natural) | (R)-Vargulin | References |

| Km (μM) | ~0.52 | ~0.17 | |

| Relative Turnover Rate | 1 | ~0.33 |

Optimal Reaction Conditions

The activity of Cypridina luciferase is influenced by environmental factors such as pH and temperature. While a definitive single optimal pH has not been pinpointed, studies on its stability suggest that the enzyme is more stable at a pH of 6.7 compared to more acidic (pH 5.5) or alkaline (pH 7.9) conditions when incubated at 48°C.[4] This suggests an optimal pH for activity likely resides in the neutral to slightly acidic range. For many luciferases, the optimal pH is generally found to be between 7.0 and 8.0.

Regarding temperature, Cypridina luciferase exhibits considerable thermal stability, remaining active even at 55°C. The optimal temperature for many luciferase reactions is often around room temperature (20-25°C).

| Condition | Optimal Range/Value | References |

| pH | More stable at pH 6.7 than at 5.5 or 7.9 | [4] |

| Temperature | Stable up to 55°C; many luciferases optimal at 20-25°C |

Quantum Yield

The quantum yield of a bioluminescent reaction is a measure of its efficiency in converting chemical energy into light. The bioluminescent reaction of Cypridina luciferase is highly efficient, with a reported quantum yield of 0.31.

| Parameter | Value | References |

| Quantum Yield | 0.31 |

Experimental Protocols

Purification of Recombinant His-tagged Cypridina Luciferase

This protocol describes the purification of His-tagged Cypridina luciferase expressed in E. coli using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli cell paste expressing His-tagged Cypridina luciferase

-

Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA Agarose (B213101) resin

-

Chromatography column

Methodology:

-

Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at high speed to pellet cell debris.

-

Column Preparation: Pack a chromatography column with Ni-NTA agarose resin. Equilibrate the column with 5-10 column volumes of Lysis Buffer.

-

Binding: Load the clarified cell lysate onto the equilibrated column. Allow the lysate to flow through the column by gravity.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged Cypridina luciferase from the column using Elution Buffer. Collect the eluate in fractions.

-

Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE). Pool the fractions containing the purified luciferase.

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein solution to a storage buffer (e.g., PBS) using dialysis or a desalting column.

Cypridina Luciferase Activity Assay

This protocol outlines the steps to measure the activity of Cypridina luciferase.

Materials:

-

Purified Cypridina luciferase or cell culture supernatant containing secreted luciferase.

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Vargulin (this compound) stock solution.

-

Luminometer.

-

Opaque 96-well plates.

Methodology:

-

Reagent Preparation: Prepare a working solution of vargulin by diluting the stock solution in Assay Buffer to the desired final concentration.

-

Sample Preparation: Pipette 5-20 µL of the sample (purified enzyme or cell culture supernatant) into the wells of an opaque 96-well plate.

-

Initiation of Reaction: Using a luminometer with an injector, inject the vargulin working solution into each well. If an injector is not available, manually add the vargulin solution and immediately place the plate in the luminometer.

-

Measurement: Measure the light emission (luminescence) immediately after the addition of the substrate. The integration time can be set from 2 to 10 seconds.

-

Data Analysis: Record the relative light units (RLU) for each sample.

Bioluminescence Reaction Pathway

The bioluminescence of Cypridina luciferase is a result of the oxidation of vargulin. The reaction proceeds through a dioxetanone intermediate. The breakdown of this unstable intermediate leads to the formation of an excited-state oxyluciferin, which then decays to its ground state, releasing energy in the form of a photon of light.

Conclusion

Cypridina luciferase stands out as a powerful reporter enzyme due to its bright, ATP-independent luminescence, high stability, and secretion from cells. Its unique substrate specificity allows for its use in multiplexed assays with other luciferases. The detailed understanding of its biochemical and kinetic properties, coupled with established experimental protocols, enables researchers and drug development professionals to effectively harness this enzyme for a wide range of applications, advancing our understanding of complex biological processes and accelerating the discovery of new therapeutics.

References

The Pioneering Research of Osamu Shimomura on Cypridina Luciferin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal early research conducted by Nobel laureate Osamu Shimomura on the luciferin (B1168401) of the ostracod Cypridina hilgendorfii (now Vargula hilgendorfii). His groundbreaking work in the mid-20th century successfully overcame the significant challenge of isolating and crystallizing this highly unstable molecule, laying the essential groundwork for understanding its structure and the mechanism of its brilliant blue bioluminescence. This document provides a detailed overview of the experimental protocols, quantitative data, and the biochemical pathways as elucidated by Shimomura and his collaborators.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from Shimomura's early publications on Cypridina luciferin and its bioluminescent properties.

Table 1: Physicochemical and Spectroscopic Properties of this compound and Related Compounds

| Compound | Molecular Formula | UV Absorption Maxima (λmax, nm) in Methanol (B129727) | Molar Extinction Coefficient (ε) | Notes |

| This compound | C₂₂H₂₇N₇O | 225, 268, 310, 435 | Not specified in early papers | Highly unstable in the presence of oxygen. |

| Oxyluciferin A | Not specified | 220, 260, 300, 370 | Not specified | Product of the bioluminescent reaction. |

| Oxyluciferin B | Not specified | 220, 260, 300, 370 | Not specified | Minor product of the bioluminescent reaction. |

| Hydroluciferin | Not specified | 220, 275, 280, 290 | Not specified | Product of luciferin hydrogenation; exhibits indole-type absorption. |

Table 2: Quantum Yield of Cypridina Bioluminescence

| Condition | Quantum Yield (Φ) | Reference |

| In H₂O | 0.31 | [1] |

| In 99% D₂O | 0.33 | [1] |

| Chemiluminescence in organic solvents | 0.03 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments performed by Osamu Shimomura in his initial research on this compound, based on his 1957 publication "Crystalline this compound"[2].

Extraction and Purification of this compound

This protocol outlines the multi-step process for isolating and purifying luciferin from dried Cypridina.

Starting Material: 500 grams of completely dried and pulverized Cypridina hilgendorfii.

Step 1: Defatting

-

Pack the pulverized Cypridina material into an extraction apparatus.

-

Extract with benzene (B151609) at approximately 80°C for 50 hours to remove fats and oils.

-

Discard the benzene extract.

-

Dry the defatted Cypridina powder under a vacuum for about 12 hours.

Step 2: Methanol Extraction

-

Fill the extraction apparatus containing the dried powder with purified hydrogen gas to create an inert atmosphere.

-

Add 1.2 liters of absolute methanol to the apparatus.

-

Extract the luciferin by refluxing the methanol for 8 hours under a hydrogen atmosphere.

-

After extraction, cool the methanol extract and filter to remove solid particles.

-

Evaporate the filtrate to a volume of approximately 100 ml under reduced pressure.

Step 3: Modified Anderson's Benzoylation Method

-

Add 1 liter of 0.5 N hydrochloric acid to the concentrated methanol extract.

-

Heat the acidic solution at 100°C on a water bath for 10 minutes in a hydrogen atmosphere.

-

Cool the solution to approximately 0°C.

-

Extract the cooled solution first with 200 ml of ether, followed by three subsequent extractions with 100 ml of ether each. Discard the ether extracts.

-

Extract the remaining acidic solution multiple times with n-butanol (total volume of approximately 350 ml).

-

Benzoylate the butanol extract by adding 3 ml of benzoyl chloride per 100 ml of butanol solution at 0°C.

-

After 10 minutes, wash the reaction mixture three times with equal volumes of distilled water.

-

Add the washed butanol solution to 8 to 10 volumes of water.

-

Extract the aqueous solution three times with ether (total volume of approximately 400 ml).

-

Combine the ether extracts and evaporate to a volume of 70 ml in vacuo.

-

Fill the apparatus with hydrogen and add 700 ml of 0.5 N hydrochloric acid.

-

Vigorously shake the mixture to hydrolyze the benzoylated luciferin.

Step 4: Partition Chromatography

-

Prepare a cellulose (B213188) powder column and wash it with a developing solvent of ethyl acetate-ethanol-water (5:2:3).

-

Dissolve the red residue from the previous step in a small amount of methanol (2 to 3 ml).

-

Adsorb the dissolved residue onto the column.

-

Develop the column with the ethyl acetate-ethanol-water solvent system.

-

Observe the developing bands and collect the eluate of the third band, which is yellow with yellow fluorescence and contains the luciferin.

-

Evaporate the collected eluate to dryness in vacuo.

Crystallization of this compound

This protocol describes the novel method Shimomura developed to obtain crystalline luciferin.

-

Dissolve the purified, dry luciferin from the chromatography step in a minimal amount of concentrated hydrochloric acid.

-

Allow the solution to stand.

-

Dark red, needle-like crystals of luciferin hydrochloride will form.

-

Collect the crystals.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the experimental workflow for luciferin extraction and the biochemical pathway of the Cypridina bioluminescence reaction.

Concluding Remarks

Osamu Shimomura's meticulous and persistent research on this compound was a pivotal achievement in the field of bioluminescence. His success in crystallizing this notoriously unstable compound was a critical breakthrough that enabled its structural elucidation and a deeper understanding of its light-emitting reaction. The experimental protocols and findings detailed in this guide not only highlight the ingenuity and rigor of his early work but also continue to serve as a foundational reference for researchers in biochemistry, marine biology, and drug development who utilize luciferin-luciferase systems in their studies. The principles of this bioluminescent system have found applications in various modern analytical techniques.

References

A Technical Deep Dive into Marine Luciferins: Cypridina Luciferin vs. Coelenterazine and Dinoflagellate Luciferin

For Researchers, Scientists, and Drug Development Professionals

In the vast expanse of the marine world, the phenomenon of bioluminescence stands out as a captivating display of natural chemistry. At the heart of this "living light" are luciferins, small molecules that, when oxidized in the presence of a luciferase enzyme, release energy in the form of photons. This technical guide provides an in-depth comparison of three prominent marine luciferins: Cypridina luciferin (B1168401), coelenterazine (B1669285), and dinoflagellate luciferin. We will explore their core biochemical differences, quantitative characteristics, and the experimental methodologies used to study them, offering a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Core Biochemical and Structural Distinctions

The three luciferins, while all participating in light-emitting reactions, possess distinct chemical structures that dictate their specific interactions with their respective luciferases and their resulting bioluminescent properties.